{2-[4-(Diethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}(phenyl)methanone
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Overview
Description
The compound {2-[4-(Diethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}(phenyl)methanone is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring, a phenylsulfonyl group, and a diethylamino group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Diethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone ring, followed by the introduction of the phenylsulfonyl group and the diethylamino group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(Diethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}(phenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
{2-[4-(Diethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}(phenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {2-[4-(Diethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Fluorine compounds: Share some chemical properties and reactivity patterns.
Uniqueness
{2-[4-(Diethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}(phenyl)methanone: is unique due to its complex structure, which allows for a wide range of chemical modifications and applications. Its combination of functional groups provides versatility in both synthetic and biological contexts, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H29N3O3S |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
[3-(benzenesulfonyl)-2-[4-(diethylamino)phenyl]imidazolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C26H29N3O3S/c1-3-27(4-2)23-17-15-21(16-18-23)25-28(26(30)22-11-7-5-8-12-22)19-20-29(25)33(31,32)24-13-9-6-10-14-24/h5-18,25H,3-4,19-20H2,1-2H3 |
InChI Key |
WLCQONLJHBEUPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2N(CCN2S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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